molecular formula C19H18FN3O3 B11300803 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B11300803
M. Wt: 355.4 g/mol
InChI Key: VWYLDFWZTDCBKC-UHFFFAOYSA-N
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Description

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxino-benzimidazole core, making it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxino-benzimidazole core, followed by the introduction of the acetamide and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound’s properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxino-benzimidazole derivatives and fluorophenyl-acetamide compounds. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

What sets 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide apart is its unique combination of the dioxino-benzimidazole core with the fluorophenyl-acetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-(6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide

InChI

InChI=1S/C19H18FN3O3/c20-14-3-1-13(2-4-14)5-6-21-19(24)11-23-12-22-15-9-17-18(10-16(15)23)26-8-7-25-17/h1-4,9-10,12H,5-8,11H2,(H,21,24)

InChI Key

VWYLDFWZTDCBKC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=N3)CC(=O)NCCC4=CC=C(C=C4)F

Origin of Product

United States

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